molecular formula C17H14Cl2N2O B2393095 N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide CAS No. 1333841-68-1

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide

Cat. No.: B2393095
CAS No.: 1333841-68-1
M. Wt: 333.21
InChI Key: ZQFHUPAIOZMPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide is an organic compound that belongs to the class of amides This compound features a benzyl group, a cyanomethyl group, and a dichlorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Benzyl Amine: Benzylamine can be synthesized from benzyl chloride and ammonia.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl chloride.

    Formation of the Acetamide Backbone: The acetamide backbone can be formed by reacting the intermediate with 2,6-dichlorophenylacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Specific details would depend on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The dichlorophenyl group may undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the target and the desired effect.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(cyanomethyl)-2-phenylacetamide: Lacks the dichloro substitution on the phenyl ring.

    N-benzyl-N-(cyanomethyl)-2-(2,4-dichlorophenyl)acetamide: Has a different substitution pattern on the phenyl ring.

Uniqueness

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c18-15-7-4-8-16(19)14(15)11-17(22)21(10-9-20)12-13-5-2-1-3-6-13/h1-8H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFHUPAIOZMPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.